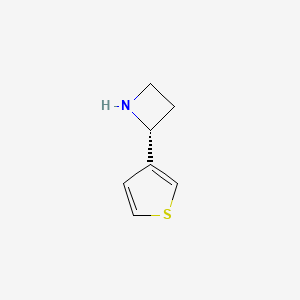
N7-(2-((Hydroxyethyl)thio)ethyl)guanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N7-(2-((Hydroxyethyl)thio)ethyl)guanine is a compound belonging to the class of organic compounds known as hypoxanthines. Hypoxanthines are compounds containing the purine derivative 1H-purin-6(9H)-one. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N7-(2-((Hydroxyethyl)thio)ethyl)guanine involves the alkylation of guanine bases at the N7 position. This reaction is typically carried out in vitro, resulting in the formation of this compound, followed by the formation of inter- and intrastrand diadducts between two guanine bases .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized in a laboratory setting using standard organic synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions: N7-(2-((Hydroxyethyl)thio)ethyl)guanine undergoes various chemical reactions, including alkylation, oxidation, and substitution reactions. The most frequent reaction is the alkylation of guanine bases at the N7 position .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include sulfur mustard, which acts as an alkylating agent. The reactions are typically carried out under controlled laboratory conditions .
Major Products Formed: The major products formed from the reactions of this compound include bis(2-(guanine-7-yl)ethyl)sulfide and N3-(2-((Hydroxyethyl)thio)ethyl)adenine .
Aplicaciones Científicas De Investigación
N7-(2-((Hydroxyethyl)thio)ethyl)guanine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a biomarker for exposure to sulfur mustard, a chemical warfare agent. The compound forms DNA adducts, which can be measured to verify exposure to sulfur mustard . Additionally, it is used in studies related to DNA damage and repair mechanisms .
Mecanismo De Acción
The mechanism of action of N7-(2-((Hydroxyethyl)thio)ethyl)guanine involves the alkylation of guanine bases in DNA. This alkylation leads to the formation of DNA adducts, which can interfere with DNA replication and transcription. The molecular targets of this compound include guanine bases in DNA, and the pathways involved include DNA damage response and repair mechanisms .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N7-(2-((Hydroxyethyl)thio)ethyl)guanine include other DNA adducts formed by sulfur mustard, such as O6-(2-((Hydroxyethyl)thio)ethyl)guanine and N3-(2-((Hydroxyethyl)thio)ethyl)adenine .
Uniqueness: this compound is unique due to its specific formation at the N7 position of guanine bases. This specificity makes it a valuable biomarker for sulfur mustard exposure and a useful tool in studies of DNA damage and repair mechanisms .
Propiedades
Número CAS |
5966-31-4 |
|---|---|
Fórmula molecular |
C9H13N5O2S |
Peso molecular |
255.30 g/mol |
Nombre IUPAC |
2-amino-7-[2-(2-hydroxyethylsulfanyl)ethyl]-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O2S/c10-9-12-7-6(8(16)13-9)14(5-11-7)1-3-17-4-2-15/h5,15H,1-4H2,(H3,10,12,13,16) |
Clave InChI |
SQQNJJKNRHKMKW-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1CCSCCO)C(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


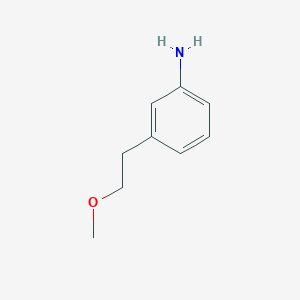
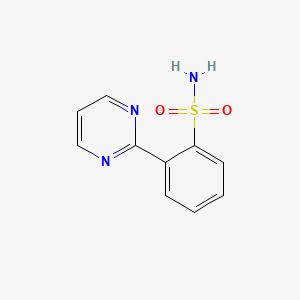
![(R)-4-Ethyl-4-hydroxy-1,7-dihydro-3H-pyrano[3,4-c]pyridine-3,8(4H)-dione](/img/structure/B12933536.png)

![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)
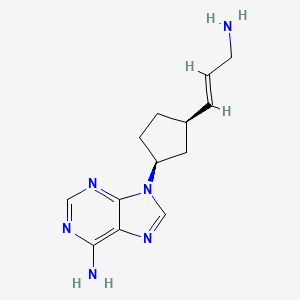
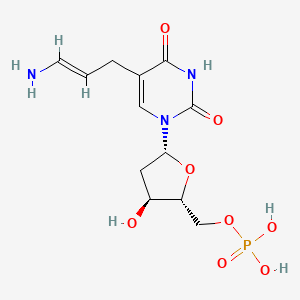
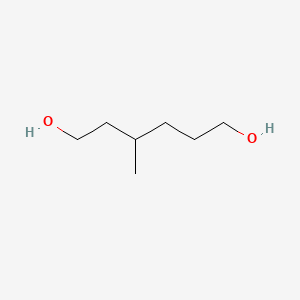

![3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B12933576.png)
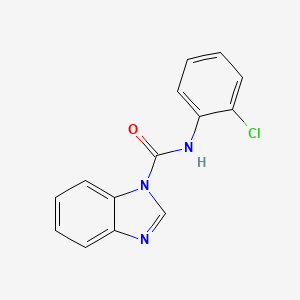
![8-[(5-Aminopentyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12933585.png)

